6-Bromo-3-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
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Overview
Description
6-Bromo-3-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a heterocyclic compound that features a pyridine ring substituted with bromine, fluorine, and a carboxamide group. The compound also contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. This unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable dithiocarbamate with hydrazine under reflux conditions.
Substitution Reactions: The pyridine ring is functionalized with bromine and fluorine through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be done using a fluorinating agent like Selectfluor.
Amidation: The carboxamide group is introduced by reacting the carboxylic acid derivative of the pyridine ring with an amine under dehydrating conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of a particular kinase or protease, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
- 6-Bromo-3-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
- 6-Bromo-3-fluoro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
Uniqueness
The unique combination of bromine, fluorine, and the thiadiazole ring in 6-Bromo-3-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide provides it with distinct chemical and biological properties. The presence of the propyl group on the thiadiazole ring may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
6-bromo-3-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN4OS/c1-2-3-8-16-17-11(19-8)15-10(18)9-6(13)4-5-7(12)14-9/h4-5H,2-3H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRBTYKXIJXLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C=CC(=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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